molecular formula C14H14F2N2 B11963606 2,2'-Ethane-1,2-diylbis(5-fluoroaniline) CAS No. 50618-93-4

2,2'-Ethane-1,2-diylbis(5-fluoroaniline)

Cat. No.: B11963606
CAS No.: 50618-93-4
M. Wt: 248.27 g/mol
InChI Key: OIFIDTSCTHXOAL-UHFFFAOYSA-N
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Description

2,2’-Ethane-1,2-diylbis(5-fluoroaniline) is an organic compound with the molecular formula C14H14F2N2 It is a derivative of aniline, where two 5-fluoroaniline groups are connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Ethane-1,2-diylbis(5-fluoroaniline) typically involves the reaction of 5-fluoroaniline with ethylene dibromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:

2C6H4FNH2+BrCH2CH2BrC6H4FNHCH2CH2NHC6H4F+2HBr2 \text{C}_6\text{H}_4\text{FNH}_2 + \text{BrCH}_2\text{CH}_2\text{Br} \rightarrow \text{C}_6\text{H}_4\text{FNHCH}_2\text{CH}_2\text{NHC}_6\text{H}_4\text{F} + 2 \text{HBr} 2C6​H4​FNH2​+BrCH2​CH2​Br→C6​H4​FNHCH2​CH2​NHC6​H4​F+2HBr

Industrial Production Methods

Industrial production of 2,2’-Ethane-1,2-diylbis(5-fluoroaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Ethane-1,2-diylbis(5-fluoroaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Ethane-1,2-diylbis(5-fluoroaniline) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-Ethane-1,2-diylbis(5-fluoroaniline) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The fluorine atoms in the compound can enhance its binding affinity to certain molecular targets, thereby influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Ethane-1,2-diylbis(4-chloroaniline): Similar structure but with chlorine atoms instead of fluorine.

    2,2’-Ethane-1,2-diylbis(4-bromoaniline): Similar structure but with bromine atoms instead of fluorine.

    2,2’-Ethane-1,2-diylbis(4-methoxyaniline): Similar structure but with methoxy groups instead of fluorine.

Uniqueness

2,2’-Ethane-1,2-diylbis(5-fluoroaniline) is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

50618-93-4

Molecular Formula

C14H14F2N2

Molecular Weight

248.27 g/mol

IUPAC Name

2-[2-(2-amino-4-fluorophenyl)ethyl]-5-fluoroaniline

InChI

InChI=1S/C14H14F2N2/c15-11-5-3-9(13(17)7-11)1-2-10-4-6-12(16)8-14(10)18/h3-8H,1-2,17-18H2

InChI Key

OIFIDTSCTHXOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)CCC2=C(C=C(C=C2)F)N

Origin of Product

United States

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